![molecular formula C23H18N2O5 B2627013 N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 442557-49-5](/img/structure/B2627013.png)
N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is widely distributed in the central and peripheral nervous systems and is involved in various physiological processes, including pain transmission, vasodilation, and inflammation. BIBN-4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches, cluster headaches, and other pain-related disorders.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2H-1,3-benzodioxol-5-yl)-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide:
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Studies have demonstrated its efficacy in inducing apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for the development of new anticancer therapies .
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell membranes and inhibit essential enzymatic processes, which could be useful in developing new antimicrobial agents .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has been found to reduce oxidative stress and inflammation in neuronal cells, potentially slowing the progression of these diseases .
Anti-inflammatory Applications
Due to its ability to modulate inflammatory pathways, this compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases, suggesting its potential use in treating conditions like arthritis and inflammatory bowel disease .
Mechanism of Action
Target of action
This is usually identified through a combination of in vitro assays, such as binding assays or enzymatic assays, and in vivo studies in model organisms. The compound is tested for its ability to bind to or inhibit the function of various proteins, and the results are used to identify its primary targets .
Mode of action
Once the targets have been identified, further studies are conducted to determine how the compound interacts with these targets. This can involve structural studies to determine the exact binding site and mode of binding, as well as functional studies to determine how binding affects the target’s activity .
Biochemical pathways
The effects of the compound on various biochemical pathways are studied using techniques such as gene expression profiling, proteomics, and metabolomics. These studies can help to identify the downstream effects of the compound’s action on its targets .
Pharmacokinetics
This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. This can involve in vitro studies in cultured cells, as well as in vivo studies in animals .
Result of action
The overall effects of the compound on the cell or organism are studied. This can involve looking at phenotypic changes, changes in cell viability or proliferation, or changes in the symptoms or progression of a disease in a model organism .
Action environment
The effects of various environmental factors on the compound’s action are studied. This can include looking at the effects of different physiological conditions (such as pH or temperature), the presence of other compounds or drugs, or the specific cell or tissue type .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(24-15-9-10-18-19(12-15)30-13-29-18)8-3-11-25-22(27)16-6-1-4-14-5-2-7-17(21(14)16)23(25)28/h1-2,4-7,9-10,12H,3,8,11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDKUUBVGXKTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)
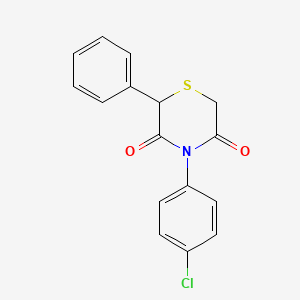
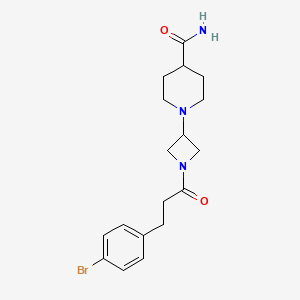
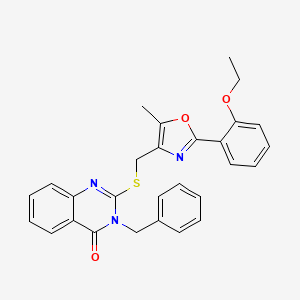
![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)
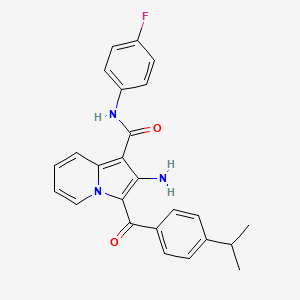
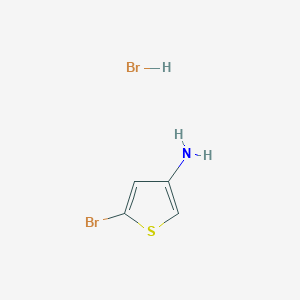
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)
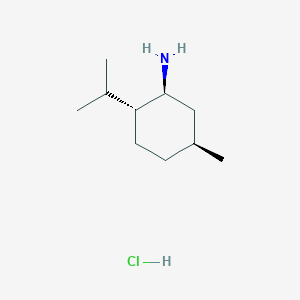

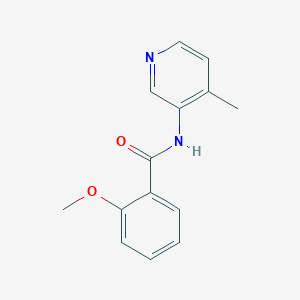
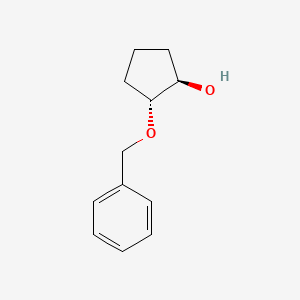
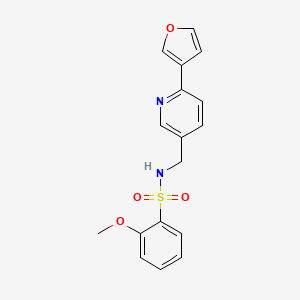
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)